3,3-dimethyl-2-oxobutyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a tetrachlorinated isoindole moiety and a dimethyl-substituted oxobutyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-2-oxobutyl chloride with 4,5,6,7-tetrachloro-1,3-dioxoisoindoline-2-acetic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the tetrachloroisoindole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The tetrachloroisoindole moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOATE
- N-(3-(3,3-DIMETHYL-2-OXOBUTYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-METHOXYBENZAMIDE
Uniqueness
3,3-DIMETHYL-2-OXOBUTYL 2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)ACETATE is unique due to its specific combination of a tetrachlorinated isoindole moiety and a dimethyl-substituted oxobutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H13Cl4NO5 |
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Molecular Weight |
441.1 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C16H13Cl4NO5/c1-16(2,3)6(22)5-26-7(23)4-21-14(24)8-9(15(21)25)11(18)13(20)12(19)10(8)17/h4-5H2,1-3H3 |
InChI Key |
HJFLGRWYEFJTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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